4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzenesulfonamide
Description
4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzenesulfonamide is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core substituted with a phenyl group at position 4, a methyl group at position 1, and a benzenesulfonamide moiety at position 6. The pyrrolo[3,4-d]pyrimidine scaffold is a fused bicyclic system known for its pharmacological relevance, particularly in enzyme inhibition and receptor modulation.
For example, describes the synthesis of a structurally distinct oxazolo[4,5-b]pyridine derivative via bromide intermediates and cyclization, yielding an 88% product with confirmed IR and NMR spectra . Such methodologies may be adaptable for synthesizing the target compound.
Properties
Molecular Formula |
C19H18N4O4S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-(1-methyl-2,5-dioxo-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H18N4O4S/c1-22-15-11-23(13-7-9-14(10-8-13)28(20,26)27)18(24)16(15)17(21-19(22)25)12-5-3-2-4-6-12/h2-10,17H,11H2,1H3,(H,21,25)(H2,20,26,27) |
InChI Key |
SAQBNQOIRPFRCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)C4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzenesulfonamide typically involves multiple steps, including the formation of the pyrrolo[3,4-d]pyrimidine core and subsequent functionalization with the benzenesulfonamide group. Common reagents and conditions used in these reactions include:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization with Benzenesulfonamide:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst selection being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield a variety of substituted derivatives.
Scientific Research Applications
4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Sulfonamide vs. Methoxy/Benzyl Groups : The target compound’s benzenesulfonamide group (electron-withdrawing) contrasts with BP 14274’s 2-methoxyphenyl (electron-donating) and 4-methylbenzyl (lipophilic) substituents. This difference likely impacts solubility and target affinity.
Elemental Analysis and Spectral Data
- However, analogs like the oxazolo[4,5-b]pyridine derivative in show minor discrepancies between calculated and observed values (e.g., C: 70.57% vs.
- BP 14274: No analytical data are provided, but its molecular formula (C23H23N3O3) indicates a lower nitrogen content (10.73% theoretical) compared to the target compound’s sulfonamide-enriched formula (C23H20N4O4S; ~12.1% nitrogen).
Functional Implications
- Solubility : The sulfonamide group in the target compound enhances hydrophilicity, whereas BP 14274’s lipophilic benzyl group may favor membrane permeability.
- Bioactivity: Sulfonamides are known for inhibiting carbonic anhydrases and proteases.
Biological Activity
The compound 4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzenesulfonamide (often referred to as compound 8017-3368) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action and therapeutic applications.
Anticancer Properties
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolopyrimidine have been noted for their ability to inhibit various cancer cell lines. In particular:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Compounds derived from pyrrolopyrimidine scaffolds have demonstrated potent inhibition against CDK2 and CDK9 with IC50 values as low as 0.36 µM and 1.8 µM respectively . This inhibition is crucial as CDKs are pivotal in cell cycle regulation and their dysregulation is often associated with cancer.
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial effects. Research indicates that similar sulfonamide derivatives possess broad-spectrum antimicrobial properties. The mechanism often involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications to the core structure can enhance selectivity and potency against specific targets. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Increased binding affinity to target enzymes |
| Alteration in the dioxo group | Enhanced stability and bioavailability |
Case Studies
Several case studies highlight the efficacy of compounds structurally related to this compound:
- Study on Antiproliferative Effects : A study investigated a series of pyrrolopyrimidine derivatives against HeLa and HCT116 cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours .
- In Vivo Efficacy : In animal models, similar compounds showed promising results in reducing tumor size when administered in conjunction with standard chemotherapy agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
